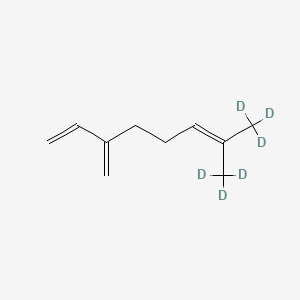

Myrcene-d6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

8,8,8-trideuterio-3-methylidene-7-(trideuteriomethyl)octa-1,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHWPYUMFXYFJY-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCCC(=C)C=C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676050 | |

| Record name | 7-(~2~H_3_)Methyl-3-methylidene(8,8,8-~2~H_3_)octa-1,6-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75351-99-4 | |

| Record name | 7-(~2~H_3_)Methyl-3-methylidene(8,8,8-~2~H_3_)octa-1,6-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Myrcene-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Myrcene-d6, a deuterated form of the naturally occurring monoterpene, myrcene. This document furnishes essential technical data, detailed experimental protocols for investigating its biological activities, and visual representations of the associated signaling pathways.

Core Technical Data

This compound is a valuable tool for researchers as an internal standard in mass spectrometry-based studies due to its distinct mass from its unlabeled counterpart, myrcene.

| Property | Value | Reference |

| CAS Number | 75351-99-4 | [1][2][3][4] |

| Molecular Weight | 142.27 g/mol | [1][2][3][5] |

| Molecular Formula | C₁₀H₁₀D₆ | [3][4] |

| Synonyms | β-Myrcene-d6, 7-Methyl-3-methylene-1,6-octadiene-d6, 2-Methyl-6-methylene-2,7-octadiene-d6 | [2][4] |

| Appearance | Clear Colourless Oil | [4] |

| Storage Conditions | 2-8°C, Amber Vial, Refrigerator, Under Inert Atmosphere | [4] |

Biological Activity of Myrcene

Myrcene, the non-deuterated parent compound, has been the subject of extensive research, revealing its significant biological activities, including anti-inflammatory, anti-cancer, and analgesic properties. This guide will focus on the well-documented effects of myrcene on key cellular signaling pathways.

Anti-inflammatory Effects via NF-κB Signaling

Myrcene has been shown to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a central regulator of inflammation, and its inhibition by myrcene underscores the therapeutic potential of this compound. Myrcene has been observed to suppress the phosphorylation of key upstream kinases in the mitogen-activated protein kinase (MAPK) pathway, such as ERK, JNK, and p38, which are crucial for the activation of NF-κB.[6][7]

Below is a diagram illustrating the inhibitory effect of myrcene on the TNF-α induced NF-κB signaling pathway.

Caption: Myrcene's inhibition of the NF-κB signaling pathway.

Induction of Apoptosis in Cancer Cells

Myrcene has demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic effect is a key mechanism behind its anti-cancer properties. The induction of apoptosis by myrcene is often associated with the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and the activation of caspases.[8]

The following diagram outlines a typical experimental workflow for assessing myrcene-induced apoptosis.

Caption: Experimental workflow for apoptosis assessment.

Inhibition of Cancer Cell Invasion

The metastatic spread of cancer is a major cause of mortality, and the inhibition of cancer cell invasion is a critical therapeutic goal. Myrcene has been shown to suppress the invasion of cancer cells, in part by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that are essential for the degradation of the extracellular matrix.[9]

An experimental workflow to evaluate the anti-invasive properties of myrcene is depicted below.

Caption: Workflow for the Boyden chamber invasion assay.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological effects of myrcene. These protocols are based on established methods and can be adapted for specific cell lines and experimental conditions.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways following treatment with myrcene.

1. Cell Culture and Treatment:

-

Culture cells (e.g., HT-29) to 70-80% confluency.

-

Pre-treat cells with desired concentrations of myrcene for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL TNF-α) for 15-30 minutes.

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-ERK1/2 (1:1000)

-

Phospho-JNK (1:1000)

-

Phospho-p38 (1:1000)

-

Phospho-NF-κB p65 (1:1000)

-

β-actin (1:5000, as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol provides a method for quantifying apoptosis in cells treated with myrcene using flow cytometry.

1. Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of myrcene for 24-48 hours.

2. Cell Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer equipped with appropriate lasers and filters for FITC and PI detection.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Boyden Chamber Invasion Assay

This protocol describes how to assess the anti-invasive effects of myrcene on cancer cells.

1. Preparation of Boyden Chambers:

-

Rehydrate Matrigel-coated inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.

2. Cell Seeding and Treatment:

-

Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of myrcene.

-

Seed 5 x 10⁴ cells into the upper chamber of the inserts.

-

Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

3. Incubation and Analysis:

-

Incubate the chambers for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Count the number of stained, invading cells in several microscopic fields for each insert.

-

Quantify the results and compare the number of invading cells in myrcene-treated groups to the control group.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. beta-Myrcene-d6 | CAS 75351-99-4 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 8,8,8-Trideuterio-3-methylidene-7-(trideuteriomethyl)octa-1,6-diene | C10H16 | CID 46782411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. β-Myrcene Mitigates Colon Inflammation by Inhibiting MAP Kinase and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Isotopic Purity and Labeling of Myrcene-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcene-d6 is the deuterated form of β-myrcene, a naturally occurring monoterpene found in a variety of plants, including hops, cannabis, and lemongrass. Due to its biological activities, which include anti-inflammatory and analgesic properties, myrcene is a subject of growing interest in pharmacological research. The use of stable isotope-labeled compounds like this compound is indispensable in modern drug discovery and development. It serves as a crucial tool for quantitative analysis in bioanalytical assays, particularly as an internal standard in mass spectrometry-based methods, and for elucidating metabolic pathways. This technical guide provides an in-depth overview of the synthesis, isotopic purity analysis, and applications of this compound.

Chemical and Physical Properties

This compound shares similar physical and chemical properties with its non-labeled counterpart, but with a higher molecular weight due to the presence of six deuterium atoms. This mass difference is the basis for its use as an internal standard in mass spectrometry.

| Property | Value |

| Chemical Name | 8,8,8-trideuterio-3-methylene-7-(trideuteriomethyl)octa-1,6-diene |

| Synonyms | β-Myrcene-d6, 7-Methyl-3-methylene-1,6-octadiene-d6 |

| CAS Number | 75351-99-4 |

| Molecular Formula | C₁₀H₁₀D₆ |

| Molecular Weight | 142.27 g/mol |

| Appearance | Colorless to light yellow liquid |

Synthesis and Isotopic Labeling

While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, a general understanding of deuteration techniques for terpenes allows for the outline of a plausible synthetic route. The synthesis of deuterated terpenes often involves the use of deuterium-labeled starting materials or reagents in established synthetic pathways for the unlabeled analog.

A potential synthetic approach for this compound could be adapted from the synthesis of other deuterated terpenes, which often involves multi-step chemical transformations.

Figure 1: A generalized workflow for the synthesis of this compound.

Isotopic Purity and Enrichment Analysis

The utility of this compound as an internal standard is directly dependent on its isotopic purity and the degree of deuterium enrichment. High isotopic purity ensures that the mass spectral signal of the internal standard does not interfere with the signal of the native analyte. The primary techniques for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[1]

Data Presentation: Isotopic Purity of this compound

The following table summarizes representative quantitative data for the isotopic purity of a typical batch of this compound. Actual values may vary between different commercial suppliers and synthesis batches.

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | Gas Chromatography (GC) |

| Isotopic Purity (d6) | ≥99 atom % D | Mass Spectrometry (MS) |

| Isotopic Distribution | d0 ≤ 0.5% | Mass Spectrometry (MS) |

| d1 - d5 ≤ 1% | Mass Spectrometry (MS) |

Experimental Protocols for Isotopic Purity Determination

Protocol 1: Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic enrichment of this compound using HRMS.[1]

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration suitable for direct infusion or liquid chromatography-mass spectrometry (LC-MS) analysis (typically in the low µg/mL range).

-

Prepare a similar solution of unlabeled myrcene as a reference standard.

-

-

HRMS Analysis:

-

Infuse the prepared samples directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire full scan mass spectra in a positive ion mode, ensuring sufficient resolution to distinguish between the different isotopologues.

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of both unlabeled myrcene (C₁₀H₁₆) and this compound (C₁₀H₁₀D₆).

-

Determine the accurate mass of each species.

-

Analyze the isotopic distribution pattern of the this compound sample.

-

Calculate the isotopic enrichment by comparing the intensity of the peak corresponding to the fully deuterated species (d6) to the sum of the intensities of all isotopologues (d0 to d6).

-

Protocol 2: Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the positions of deuterium labeling and to estimate isotopic purity.[2]

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a deuterated solvent suitable for NMR (e.g., chloroform-d, CDCl₃).

-

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum.

-

The absence or significant reduction of proton signals at the positions expected to be deuterated provides qualitative confirmation of labeling.

-

Integration of any residual proton signals at the labeled positions compared to the integration of signals from unlabeled positions can be used to estimate the percentage of deuteration.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

The presence of signals at the chemical shifts corresponding to the labeled positions confirms the presence and location of deuterium atoms.

-

Quantitative ²H NMR can be used for a more accurate determination of isotopic abundance.[2]

-

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Commercial Availability of Myrcene-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of Myrcene-d6, a deuterated analog of the naturally occurring monoterpene, myrcene. This document is intended for researchers, scientists, and drug development professionals who require a stable, isotopically labeled internal standard for quantitative analysis or a tracer for metabolic studies.

Introduction

Myrcene, or β-myrcene, is an acyclic monoterpene found in a variety of plants, including hops, cannabis, and lemongrass. It is a key precursor in the production of various fragrances and flavorings. This compound is a synthetically produced version of myrcene where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of myrcene in complex matrices, as it co-elutes with the analyte of interest but is distinguishable by its higher mass. This allows for accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Commercial Availability of this compound

This compound is commercially available from several suppliers of research chemicals and analytical standards. The available products vary in purity, format, and quantity. Below is a summary of commercially available this compound.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| LGC Standards | beta-Myrcene-d6 | 75351-99-4 | Not specified | 2.5 mg, 25 mg, 100 mg |

| Toronto Research Chemicals (TRC) | β-Myrcene-d6 | 75351-99-4 | Not specified | Not specified |

| CDN Isotopes | This compound | Not specified | Not specified | Not specified |

| aromaLAB | beta-Myrcene-d6 | 75351-99-4 | ≥ 95% | Not specified |

Synthesis of this compound

While specific proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a plausible and common method for the synthesis of deuterated alkenes is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of this compound, a deuterated phosphonium ylide can be reacted with a suitable aldehyde.

Proposed Synthesis Route: Wittig Reaction

A potential synthetic route for this compound involves the reaction of a deuterated isopropyltriphenylphosphonium salt with 4-methylpent-3-enal. The deuterium atoms are introduced via the deuterated isopropyl precursor.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Isopropyl-d7-triphenylphosphonium bromide

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add isopropyl-d7 bromide (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of the phosphonium salt.

-

Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield isopropyl-d7-triphenylphosphonium bromide.

Step 2: Generation of the Deuterated Ylide

-

Suspend the dried isopropyl-d7-triphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0 eq) dropwise to the suspension. The formation of the ylide is indicated by a color change to deep orange or red.

-

Allow the mixture to warm to 0 °C and stir for 1 hour.

Step 3: Wittig Reaction to form this compound

-

Cool the ylide solution back to -78 °C.

-

Slowly add a solution of 4-methylpent-3-enal (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield the pure product.

Application of this compound in Quantitative Analysis

The primary application of this compound is as an internal standard for the accurate quantification of myrcene in various samples, particularly in the analysis of terpenes in cannabis and hops.[1][2] The following is a general experimental protocol for the quantification of myrcene using isotope dilution gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow for Myrcene Quantification

Detailed Experimental Protocol for GC-MS Analysis

1. Sample Preparation and Extraction

-

Homogenize the sample matrix (e.g., dried cannabis flower).

-

Weigh a precise amount of the homogenized sample (e.g., 100 mg) into a centrifuge tube.

-

Add a known volume of an appropriate extraction solvent (e.g., ethanol or a mixture of hexane and isopropanol).

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Centrifuge the sample to pellet the solid material.

-

Transfer the supernatant (extract) to a clean vial for GC-MS analysis.

2. GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the volatile compounds. A typical temperature program might be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/minute.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both myrcene and this compound.

-

Myrcene (unlabeled): m/z 93, 136

-

This compound: m/z 99, 142

-

3. Data Analysis and Quantification

-

Integrate the peak areas for the selected ions of both myrcene and this compound.

-

Calculate the response ratio of the analyte (myrcene) to the internal standard (this compound).

-

Prepare a calibration curve using standards of known myrcene concentrations spiked with the same amount of this compound.

-

Determine the concentration of myrcene in the sample by comparing its response ratio to the calibration curve.

Conclusion

This compound is a valuable tool for researchers and analytical scientists requiring accurate and precise quantification of myrcene. Its commercial availability from several reputable suppliers ensures its accessibility for various research and development applications. While specific synthesis details are often proprietary, established organic chemistry reactions like the Wittig reaction provide a reliable pathway for its production. The primary application of this compound as an internal standard in GC-MS analysis highlights its importance in ensuring data quality and reliability in fields such as food science, fragrance development, and the burgeoning cannabis industry.

References

Myrcene-d6: A Technical Guide to Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcene-d6 is the deuterated form of myrcene, a naturally occurring monoterpene found in a variety of plants, including hops, cannabis, and lemongrass. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of myrcene in complex matrices by mass spectrometry. Its use is critical in pharmacokinetic studies, metabolic profiling, and quality control of essential oils and other natural products. This guide provides a comprehensive overview of the physical characteristics and stability of this compound, offering essential data and protocols to ensure its proper handling, storage, and application in a research setting.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its accurate use as an analytical standard. While specific experimental data for the deuterated form is limited, the properties are expected to be very similar to its non-deuterated counterpart, myrcene.

| Property | Value | Source |

| Chemical Name | 8,8,8-trideuterio-3-methylene-7-(trideuteriomethyl)octa-1,6-diene | [1] |

| Synonyms | β-Myrcene-d6 | [2] |

| CAS Number | 75351-99-4 | [2] |

| Molecular Formula | C₁₀D₆H₁₀ | [1] |

| Molecular Weight | 142.27 g/mol | [3] |

| Appearance | Colorless to pale yellow oily liquid with a pleasant odor.[4][5] | - |

| Boiling Point | 167 °C at 760 mmHg (for non-deuterated myrcene).[6] A boiling point of 166.999°C at 760 mmHg is also reported. | - |

| Melting Point | < -10 °C (for non-deuterated myrcene) | [7] |

| Solubility | Insoluble in water.[5] Soluble in alcohol, chloroform, ether, and glacial acetic acid.[8] | - |

Stability and Storage

Proper storage and handling are paramount to maintain the integrity of this compound as a reference standard.

Storage Recommendations:

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[9] Recommended storage temperatures are often refrigerated (2-8 °C).[10] For long-term stability of stock solutions, storage at -20°C or -80°C is recommended.[11][12]

-

Light and Air: Myrcene is sensitive to light and air.[5] It should be stored in a tightly sealed, preferably full container to minimize headspace and exposure to oxygen.[9] Amber glass vials or other light-protecting containers are recommended.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

Degradation: Myrcene, and by extension this compound, is susceptible to degradation under certain conditions:

-

Thermal Degradation: High temperatures can lead to the degradation of myrcene.[4] Studies on the thermal degradation of β-myrcene have been conducted in the context of cannabis vaping, indicating that it can break down into smaller volatile compounds.[4]

-

Oxidation: As an unsaturated hydrocarbon, myrcene is prone to oxidation, which can be accelerated by exposure to air and light.[4]

Experimental Protocols

General Stability Testing Workflow

Caption: A generalized workflow for assessing the stability of this compound under various conditions.

Methodologies for Key Experiments

1. Preparation of this compound Stock Solution:

-

Objective: To prepare a concentrated stock solution of this compound in a suitable solvent.

-

Methodology:

-

Accurately weigh a precise amount of neat this compound material.

-

Dissolve the material in a high-purity, inert solvent (e.g., methanol, acetonitrile, or isopropanol) to a known final concentration (e.g., 1 mg/mL).

-

Use a calibrated volumetric flask to ensure accuracy.

-

Store the stock solution in an amber glass vial at a low temperature (e.g., -20°C or -80°C).

-

2. Stability Study under Different Storage Conditions:

-

Objective: To evaluate the stability of this compound under long-term, accelerated, and photostability conditions.

-

Methodology:

-

Aliquot the this compound stock solution into multiple vials for each storage condition to avoid repeated freeze-thaw cycles of the main stock.

-

Long-Term Stability: Store vials at the recommended storage temperature (e.g., 2-8°C) for the duration of the proposed shelf-life.

-

Accelerated Stability: Store vials at an elevated temperature (e.g., 40°C) to predict long-term stability and to simulate shipping conditions.

-

Photostability: Expose the solution to light conditions as specified in the ICH Q1B guideline. A control sample should be protected from light.

-

At predetermined time points (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated), retrieve vials from each condition for analysis.

-

3. Analytical Method for Quantification:

-

Objective: To accurately quantify the concentration of this compound and identify any potential degradation products.

-

Methodology (GC-MS is a common technique):

-

Develop and validate a stability-indicating gas chromatography-mass spectrometry (GC-MS) method.

-

Sample Preparation: Prepare a calibration curve using freshly prepared standards of this compound. Dilute the samples from the stability study to fall within the calibration range.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to achieve good separation of this compound from any potential degradants and solvent peaks.

-

MS Conditions: Operate the mass spectrometer in full scan mode to identify unknown degradation products and in selected ion monitoring (SIM) mode for accurate quantification of this compound.

-

Data Analysis: Plot the peak area of this compound against concentration to generate a calibration curve. Use the regression equation to determine the concentration of this compound in the stability samples at each time point.

-

Signaling Pathways and Biological Relevance

Myrcene itself has been investigated for various biological activities, including anti-inflammatory, analgesic, and sedative effects.[8] this compound is primarily used as a tool to study the pharmacokinetics and metabolism of myrcene. The deuteration does not significantly alter the biological activity but allows for its distinction from endogenous myrcene in biological samples. The use of this compound is crucial for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of myrcene.

Caption: A logical workflow for using this compound in pharmacokinetic and metabolic studies.

Conclusion

This compound is an essential tool for researchers in various scientific disciplines. A thorough understanding of its physical characteristics and stability is critical for obtaining accurate and reproducible results. By following the storage and handling guidelines outlined in this document and adapting the provided experimental workflows, researchers can ensure the integrity of their this compound standard and the reliability of their analytical data. As with any chemical standard, it is recommended to consult the supplier's certificate of analysis for specific storage and handling information.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Myrcene dimer - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Myrcene - Wikipedia [en.wikipedia.org]

- 8. Myrcene | C10H16 | CID 31253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. Thermal reaction products and formation pathways of two monoterpenes under in situ thermal desorption conditions that mimic vaping coil temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrum of Myrcene-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Myrcene-d6, a deuterated isotopologue of the naturally occurring monoterpene, myrcene. Myrcene is a significant component of the essential oils of various plants and is a key precursor in the synthesis of valuable fragrance and flavor chemicals. The use of deuterated standards like this compound is crucial for accurate quantification in complex matrices by mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS), often employed in drug development and metabolic studies. This document outlines the predicted electron ionization (EI) mass spectrum of this compound, its fragmentation pathways, and detailed experimental protocols for its analysis.

Predicted Mass Spectrum and Fragmentation Analysis

While a publicly available, experimentally determined mass spectrum for this compound is not readily accessible, a reliable prediction of its mass spectrum can be made based on the well-documented fragmentation pattern of unlabeled myrcene and the principles of mass spectrometry for deuterated compounds. The six deuterium atoms in this compound are typically located on the two methyl groups of the isopropylidene moiety.

The mass spectrum of unlabeled myrcene is characterized by several key fragment ions. The introduction of six deuterium atoms will result in a predictable mass shift for the molecular ion and any fragments containing these deuterium atoms.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Ion | Corresponding Myrcene Fragment (m/z) | Notes |

| 142 | [C10H10D6]+• | 136 | Molecular Ion |

| 127 | [C9H7D6]+ | 121 | Loss of a •CH3 radical |

| 96 | [C6H4D6]+ | 93 | McLafferty rearrangement followed by loss of propene |

| 72 | [C4H2D6]+• | 69 | Allylic cleavage |

| 41 | [C3H5]+ | 41 | Further fragmentation |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to follow pathways analogous to those of unlabeled myrcene. The primary fragmentation mechanisms include allylic cleavage and McLafferty rearrangements.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following protocol provides a general framework that can be adapted based on the specific instrumentation and analytical goals.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as methanol or hexane at a concentration of 1 mg/mL.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Matrix: For quantitative analysis, spike the calibration standards and the unknown samples with a suitable internal standard.

GC-MS Analysis

Table 2: GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 35-350 |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

This guide provides a comprehensive overview of the predicted mass spectrum of this compound and a detailed protocol for its analysis. The predictable fragmentation pattern, based on the known behavior of unlabeled myrcene, allows for the confident identification and quantification of this deuterated standard in various scientific applications. The provided experimental workflow and GC-MS parameters offer a solid foundation for researchers and professionals in the fields of analytical chemistry, drug metabolism, and natural product analysis.

An In-Depth Technical Guide to the Solubility of Myrcene-d6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Myrcene-d6, a deuterated form of the naturally occurring monoterpene, Myrcene. Given the limited direct data on this compound, this document leverages available information on Myrcene as a close structural analog. The principles of "like dissolves like" suggest that the solubility of this compound will be very similar to that of its non-deuterated counterpart.

Myrcene is a nonpolar hydrocarbon, indicating poor solubility in polar solvents like water and good solubility in nonpolar organic solvents.[1] It is known to be soluble in various common organic solvents such as ethanol, benzene, chloroform, ether, and glacial acetic acid.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Myrcene. This data serves as a strong proxy for the expected solubility of this compound.

| Solvent System | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (734.05 mM) | Ultrasonic assistance may be needed.[3][4] |

| Ethanol | ≥ 100 mg/mL (734.05 mM) | [3][4] |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (18.35 mM) | A clear solution was obtained; relevant for in vivo studies.[3] |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (18.35 mM) | A clear solution was obtained; relevant for in vivo studies.[3] |

| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (18.35 mM) | A clear solution was obtained; relevant for in vivo studies.[3] |

| Alcohol, Chloroform, Ether, Glacial Acetic Acid | Soluble | Qualitative data.[2] |

| Benzene | Soluble | Qualitative data.[2] |

| Oxygenated and Chlorinated Solvents | Soluble | Qualitative data.[2] |

| Water | 4.09 mg/L at 25 °C | [2] |

Experimental Protocols

Protocol for Determining Equilibrium Solubility of this compound (Shake-Flask Method)

This protocol outlines a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.[5]

1. Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed glass vial. The excess solid should be visible to ensure that the solution becomes saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[5]

2. Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved this compound to settle.

-

Separate the undissolved solid from the saturated solution. This is typically achieved by centrifuging the vial and then carefully filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that will not absorb the solute.[5]

3. Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent.

-

Determine the concentration of this compound in the diluted filtrate using a suitable analytical method. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are common and accurate techniques for this purpose.[6][7]

-

Create a calibration curve using standard solutions of this compound at known concentrations to ensure accurate quantification.

4. Data Reporting:

-

Calculate the original concentration of this compound in the saturated solution, accounting for any dilutions.

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[5]

Visualizations

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Myrcene | C10H16 | CID 31253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

Beyond Cannabis: Unlocking the Potential of Myrcene-d6 in Research and Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcene-d6, a deuterated isotopologue of the naturally occurring monoterpene myrcene, is a powerful tool in analytical chemistry, primarily recognized for its role as an internal standard in cannabis analysis. However, its potential applications extend far beyond this niche, offering researchers and drug development professionals a versatile molecule for in-depth investigations into pharmacokinetics, metabolic pathways, atmospheric chemistry, and flavor science. This technical guide explores the multifaceted utility of this compound, providing a comprehensive overview of its applications, detailed experimental protocols, and quantitative data to facilitate its integration into broader research and development endeavors.

Application as a Gold-Standard Internal Standard in Quantitative Analysis

The most established application of this compound lies in its use as an internal standard for quantitative analysis, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties closely mimic that of native myrcene, ensuring similar extraction efficiency and chromatographic behavior. The key difference, its increased mass due to the deuterium atoms, allows for clear differentiation in mass spectrometry, enabling accurate quantification of myrcene in complex matrices.[1][2][3]

Key Advantages:

-

Improved Accuracy and Precision: Compensates for variations in sample preparation, injection volume, and instrument response.[1][2]

-

Matrix Effect Mitigation: Helps to correct for ion suppression or enhancement caused by co-eluting compounds in complex samples like biological fluids or food products.[2]

-

Reliable Quantification: Enables the generation of robust and reproducible quantitative data.

Experimental Protocol: Quantification of Myrcene in a Food Matrix using GC-MS with this compound Internal Standard

This protocol outlines a general procedure for the quantification of myrcene in a beverage sample.

Materials:

-

Myrcene analytical standard

-

This compound internal standard solution (e.g., 10 µg/mL in methanol)

-

Beverage sample

-

Dichloromethane (DCM), HPLC grade

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To 10 mL of the beverage sample in a separatory funnel, add 100 µL of the this compound internal standard solution.

-

Add 2 g of NaCl to facilitate phase separation.

-

Perform liquid-liquid extraction with 3 x 10 mL of DCM.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject 1 µL of the extract into the GC-MS system.

-

Use an appropriate temperature program to separate the analytes.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both myrcene and this compound.

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of myrcene and a fixed concentration of this compound.

-

Calculate the concentration of myrcene in the sample by comparing the peak area ratio of myrcene to this compound against the calibration curve.

-

Table 1: GC-MS Parameters for Myrcene Analysis

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (2 min hold), then ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS System | Agilent 5977B or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Myrcene: m/z 93, 136; this compound: m/z 99, 142 |

Elucidating Metabolic Fates: this compound in Pharmacokinetic and In Vitro Metabolism Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical in drug development and toxicology. This compound serves as an invaluable tool in these studies, allowing for the precise tracking of myrcene and its metabolites in biological systems.

In Vivo Pharmacokinetic Studies

By administering this compound to animal models, researchers can accurately quantify its concentration and the appearance of its metabolites in plasma, urine, and various tissues over time. The use of a deuterated standard helps to distinguish the administered compound from any endogenous myrcene that may be present.

Workflow for a Pharmacokinetic Study using this compound

Caption: Workflow for a typical pharmacokinetic study utilizing this compound.

In Vitro Metabolism Studies with Human Liver Microsomes

Human liver microsomes (HLMs) are a standard in vitro model for studying drug metabolism, as they contain a high concentration of cytochrome P450 (CYP) enzymes. Incubating this compound with HLMs allows for the identification of its primary metabolites and the specific CYP isoforms responsible for their formation. This information is crucial for predicting potential drug-drug interactions.

Experimental Protocol: Metabolite Profiling of this compound in Human Liver Microsomes

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare an incubation mixture containing HLMs, this compound, and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding an equal volume of cold ACN.

-

Centrifuge to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using an LC-MS/MS system to identify and quantify the remaining this compound and its metabolites.

-

Use full scan and product ion scan modes to elucidate the structures of the metabolites.

-

Myrcene Metabolism Pathway

Caption: Simplified metabolic pathway of myrcene.

Tracing Atmospheric Transformations: this compound in Environmental Science

Terpenes, including myrcene, are significant biogenic volatile organic compounds (BVOCs) that play a crucial role in atmospheric chemistry, contributing to the formation of secondary organic aerosols (SOAs). This compound can be used as a tracer in simulation chamber studies to investigate the complex oxidation reactions of myrcene with atmospheric oxidants like ozone (O₃) and hydroxyl radicals (OH).

Experimental Workflow for an Atmospheric Oxidation Study

Caption: Experimental setup for studying the atmospheric oxidation of myrcene using this compound.

By tracking the formation of deuterated reaction products, scientists can elucidate reaction mechanisms and kinetics, leading to a better understanding of SOA formation and its impact on air quality and climate.

Probing Reaction Mechanisms and Flavor Chemistry

The kinetic isotope effect (KIE), the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, can be a powerful tool for studying reaction mechanisms. By comparing the reaction rates of myrcene and this compound, researchers can gain insights into the rate-determining steps of various chemical transformations.

In the field of flavor and fragrance chemistry, this compound can be used as an internal standard in flavor dilution assays to accurately quantify the contribution of myrcene to the overall aroma profile of foods and beverages.[4]

This compound is a versatile and powerful tool with applications that extend far beyond its common use in cannabis analysis. Its utility as an internal standard in various matrices, its role in elucidating metabolic pathways and pharmacokinetic profiles, its application as a tracer in atmospheric chemistry, and its potential in mechanistic and flavor studies make it an invaluable asset for researchers and scientists across multiple disciplines. This guide provides a foundational understanding of these applications and offers detailed protocols to encourage the broader adoption of this compound in scientific research and development.

References

An In-depth Technical Guide to the Thermal Degradation Products of Myrcene-d6

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the thermal degradation pathways of deuterated compounds like Myrcene-d6 is crucial for ensuring the stability, safety, and efficacy of potential therapeutic agents. This technical guide provides a detailed analysis of the thermal degradation products of this compound, supported by quantitative data, experimental methodologies, and visual representations of the underlying chemical processes.

Executive Summary

The thermal degradation of β-myrcene, a common terpene found in various plants, and its deuterated isotopologue, this compound, yields a complex mixture of volatile organic compounds (VOCs). Isotopic labeling with deuterium (d6) provides a powerful tool for elucidating the reaction mechanisms and tracing the origins of the degradation products. Research indicates that the thermal decomposition of this compound, particularly in the context of cannabis vaping aerosols, leads to the formation of several key products through a common radical intermediate. This guide will delve into the specific products formed, their quantitative distribution, and the experimental conditions under which these transformations occur.

Quantitative Analysis of Degradation Products

The thermal degradation of this compound gives rise to a range of products. The major degradation products identified and quantified are presented in the table below. These compounds are believed to be formed from a common radical intermediate for both THC and β-myrcene.[1]

| Degradation Product | Chemical Formula |

| Isoprene-d5 | C₅H₃D₅ |

| 2-Methyl-2-butene-d5 | C₅H₅D₅ |

| 3-Methylcrotonaldehyde-d5 | C₅H₃D₅O |

| 3-Methyl-1-butene-d3 | C₅H₇D₃ |

Note: The precise quantitative yields for each deuterated product were not explicitly available in the public domain. The table reflects the identified deuterated products from the thermal degradation of this compound.

For non-deuterated β-myrcene, studies have shown that its thermal reaction produces benzene, methacrolein, and isoprene.[2] The natural isotopologues of the degradation products from β-myrcene-d6 compose approximately 30% of the total volatile organic compounds observed for β-myrcene.[3][4]

Experimental Protocols

The elucidation of the thermal degradation products of this compound relies on sophisticated analytical techniques, primarily pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC/MS).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This method is instrumental in breaking down the parent molecule (this compound) under controlled thermal conditions and subsequently separating and identifying the resulting fragments.

Protocol:

-

Sample Preparation: A known quantity of this compound is introduced into a pyrolysis sample tube.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., in the range of 300-800°C) in an inert atmosphere (typically helium) within a pyrolysis unit.[2] This high temperature induces thermal fragmentation of the this compound molecules.

-

Gas Chromatography (GC) Separation: The volatile degradation products are swept from the pyrolysis chamber into a gas chromatograph. The GC column, with its specific stationary phase, separates the individual components of the mixture based on their boiling points and interactions with the column lining.

-

Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and fragments them into characteristic patterns. By analyzing these mass spectra, the chemical structure of each degradation product can be identified. The presence of deuterium atoms in the fragments provides clear evidence of their origin from this compound.

The use of a deuterated internal standard with a similar polymeric structure can be employed to correct for variability in analyte recovery caused by sample size, matrix effects, and ion source variability, ensuring the reliability and transferability of the quantitative results.[5]

Signaling Pathways and Logical Relationships

The thermal degradation of this compound proceeds through a series of complex chemical reactions. The following diagrams illustrate the proposed mechanistic pathway and the experimental workflow used to analyze the degradation products.

Conclusion

The study of the thermal degradation of this compound provides invaluable insights into the chemical transformations that can occur under elevated temperatures. The identification of deuterated degradation products such as isoprene-d5, 2-methyl-2-butene-d5, 3-methylcrotonaldehyde-d5, and 3-methyl-1-butene-d3 confirms the mechanistic pathways involved. For professionals in drug development and related scientific fields, this knowledge is paramount for assessing the stability of deuterated compounds and predicting the formation of potentially harmful byproducts. The detailed experimental protocols and analytical workflows outlined in this guide serve as a foundational reference for conducting further research in this critical area.

References

- 1. The influence of terpenes on the release of volatile organic compounds and active ingredients to cannabis vaping aerosols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Thermal reaction products and formation pathways of two monoterpenes under in situ thermal desorption conditions that mimic vaping coil temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Terpenes Using Myrcene-d6 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and are major components of essential oils. They are responsible for the characteristic aromas and flavors of many plants, including cannabis. Beyond their sensory properties, terpenes are gaining interest for their potential therapeutic effects and their synergistic interactions with cannabinoids, often referred to as the "entourage effect".[1] Accurate quantification of terpenes is crucial for the quality control of cannabis products, formulation development in the pharmaceutical industry, and for research into their biological activities.

Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds like terpenes.[1] The use of an internal standard is critical for achieving accurate and reproducible quantification by correcting for variations in sample preparation and instrument response. An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. Deuterated analogs of the target compounds are excellent internal standards as they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.

This application note details a robust and validated method for the quantification of a wide range of terpenes in various matrices using Myrcene-d6 as an internal standard with GC-MS analysis. Myrcene is a common monoterpene found in many plants, making its deuterated form, this compound, an excellent internal standard that closely mimics the behavior of many other terpenes during extraction and analysis.

Materials and Methods

Reagents and Standards

-

Solvents: High-purity ethyl acetate or hexane (GC grade or equivalent)

-

Terpene Standards: A certified reference material (CRM) mixture of common terpenes (e.g., α-pinene, β-pinene, limonene, linalool, caryophyllene, humulene, etc.)

-

Internal Standard (IS): this compound (CAS No. 75351-99-4), available from suppliers such as LGC Standards.

-

Blank Matrix: A matrix similar to the samples being analyzed but free of terpenes (e.g., terpene-free cannabis flower or a suitable placebo).

Instrumentation

-

Gas Chromatograph: An Agilent Intuvo 9000 GC or similar, equipped with a split/splitless injector.

-

Mass Spectrometer: An Agilent 5977B MSD or a comparable single quadrupole or triple quadrupole mass spectrometer.

-

GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Autosampler: To ensure reproducible injection volumes.

Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in ethyl acetate at a concentration of 1000 µg/mL.

-

Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with ethyl acetate to a final concentration of 50 µg/mL. This working solution will be added to all calibration standards and samples.

-

Terpene Stock Solution: Prepare a stock solution of the terpene CRM mix in ethyl acetate at a concentration of 1000 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the Terpene Stock Solution with ethyl acetate. A typical calibration range would be 0.5 - 200 µg/mL. Add a constant amount of the IS Working Solution to each calibration standard to achieve a final IS concentration of 5 µg/mL.

Experimental Protocols

Sample Preparation (Liquid Extraction)

-

Homogenization: Homogenize the sample matrix (e.g., cannabis flower, extract) to ensure a representative sample.

-

Weighing: Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

-

Extraction:

-

Add 10 mL of ethyl acetate to the centrifuge tube.

-

Add a precise volume of the IS Working Solution (e.g., 100 µL of 50 µg/mL this compound) to achieve a final concentration of 0.5 µg/mL in the extract.

-

Vortex the tube for 1 minute.

-

Sonicate for 15 minutes in a sonication bath.

-

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

Logical Relationship: Internal Standard Method

Caption: Logic flow for quantification using an internal standard.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

| Parameter | Value |

| GC System | Agilent Intuvo 9000 GC |

| Injector | Split/Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Oven Program | Start at 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS System | Agilent 5977B MSD |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

| Solvent Delay | 3 minutes |

SIM Ions for Quantification:

| Terpene | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| α-Pinene | 93 | 121 | 77 |

| Camphene | 93 | 121 | 79 |

| β-Pinene | 93 | 79 | 121 |

| This compound (IS) | 99 | 70 | 142 |

| Limonene | 68 | 93 | 136 |

| Linalool | 93 | 71 | 121 |

| β-Caryophyllene | 93 | 133 | 204 |

| α-Humulene | 93 | 121 | 204 |

| α-Bisabolol | 109 | 121 | 204 |

| (This is a representative list; a full list of target terpenes and their respective ions should be established) |

Data Presentation

The use of this compound as an internal standard allows for the accurate quantification of a wide range of terpenes. The following tables present representative data for method validation, demonstrating the suitability of this approach. This data is based on typical performance and should be verified by the end-user.

Table 1: Linearity of Terpene Calibration Curves

| Terpene | Calibration Range (µg/mL) | Correlation Coefficient (r²) |

| α-Pinene | 0.5 - 200 | > 0.998 |

| β-Pinene | 0.5 - 200 | > 0.998 |

| Limonene | 0.5 - 200 | > 0.999 |

| Linalool | 0.5 - 200 | > 0.997 |

| β-Caryophyllene | 0.5 - 200 | > 0.996 |

| α-Humulene | 0.5 - 200 | > 0.997 |

| α-Bisabolol | 1.0 - 200 | > 0.995 |

Table 2: Accuracy and Precision (Recovery and RSD)

Accuracy was assessed by spiking a blank matrix with known concentrations of terpenes at three levels. Precision is expressed as the relative standard deviation (%RSD) of replicate measurements.

| Terpene | Spike Level | Average Recovery (%) | RSD (%) (n=6) |

| α-Pinene | Low (1 µg/mL) | 98.2 | 4.5 |

| Mid (50 µg/mL) | 101.5 | 2.1 | |

| High (150 µg/mL) | 103.1 | 1.8 | |

| Limonene | Low (1 µg/mL) | 95.7 | 5.2 |

| Mid (50 µg/mL) | 99.8 | 2.5 | |

| High (150 µg/mL) | 101.2 | 2.0 | |

| β-Caryophyllene | Low (1 µg/mL) | 92.3 | 6.1 |

| Mid (50 µg/mL) | 97.5 | 3.2 | |

| High (150 µg/mL) | 99.4 | 2.8 |

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Terpene | LOD (µg/mL) | LOQ (µg/mL) |

| α-Pinene | 0.1 | 0.3 |

| Limonene | 0.1 | 0.3 |

| Linalool | 0.2 | 0.6 |

| β-Caryophyllene | 0.2 | 0.7 |

Experimental Workflow Visualization

Caption: Step-by-step workflow for terpene analysis.

Conclusion

The method described in this application note provides a reliable and accurate approach for the quantification of a diverse range of terpenes in various sample matrices. The use of this compound as an internal standard effectively compensates for variations in sample preparation and instrument response, leading to high-quality quantitative data. The presented protocol, including sample preparation, GC-MS parameters, and validation data, serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in terpene analysis. This method can be readily implemented in quality control laboratories and research settings to ensure the consistency and safety of products and to further explore the therapeutic potential of terpenes.

References

Application Note: Quantitative Analysis of Terpenes in Complex Matrices using GC-MS with Myrcene-d6 as an Internal Standard

Introduction

Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and are responsible for their characteristic aromas and flavors.[1][2][3][4] In the pharmaceutical and natural products industries, accurate quantification of terpenes is crucial for quality control, strain identification, and understanding the therapeutic potential of plant-based medicines.[5][6] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds like terpenes.[7][8][9] The use of an internal standard is essential for achieving accurate and reproducible quantification by correcting for variations in sample preparation and instrument response. Myrcene-d6, a deuterated analog of the common terpene myrcene, serves as an excellent internal standard for terpene analysis due to its similar chemical properties and chromatographic behavior to many terpenes of interest. This application note provides a detailed protocol for the quantitative analysis of terpenes in a complex matrix using GC-MS with this compound as the internal standard.

Principle

This method utilizes Gas Chromatography (GC) to separate individual terpenes based on their volatility and interaction with a stationary phase within a capillary column. Following separation, the terpenes are introduced into a Mass Spectrometer (MS), where they are ionized and fragmented. The resulting mass spectra provide characteristic fragmentation patterns that allow for confident identification and quantification. By adding a known concentration of this compound to all standards and samples, any variability in injection volume, extraction efficiency, or instrument response can be normalized, leading to highly accurate and precise quantitative results.

Experimental Protocols

1. Materials and Reagents

-

Solvents: HPLC-grade or equivalent purity Methanol, Ethanol, or Hexane.

-

Standards: Certified reference materials (CRMs) of target terpenes (e.g., α-pinene, β-pinene, limonene, linalool, caryophyllene).

-

Internal Standard: this compound solution (e.g., 1000 µg/mL in methanol).

-

Sample Matrix: The matrix of interest (e.g., plant extract, essential oil, pharmaceutical formulation).

2. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Prepare a stock solution containing a mixture of the target terpenes at a concentration of 1000 µg/mL each in a suitable solvent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution to create a calibration curve. Recommended concentration levels are 1, 5, 10, 25, 50, and 100 µg/mL.

-

Internal Standard Spiking: To each working standard solution and blank, add this compound to a final concentration of 10 µg/mL.

3. Sample Preparation

The appropriate sample preparation method will depend on the matrix. A general procedure for a solid plant matrix is provided below.

-

Homogenization: Weigh approximately 1 gram of the homogenized sample into a 50 mL centrifuge tube.

-

Extraction: Add 20 mL of a suitable solvent (e.g., methanol). Vortex or sonicate for 20 minutes to ensure efficient extraction of terpenes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid material.

-

Internal Standard Addition: Transfer a 1 mL aliquot of the supernatant to a 2 mL autosampler vial. Add this compound to a final concentration of 10 µg/mL.

-

Filtration (Optional): If the extract contains particulates, filter it through a 0.22 µm syringe filter into a clean autosampler vial.

4. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for terpene analysis. These may need to be optimized for your specific instrument and target analytes.

| Parameter | Value |

| GC System | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Injection Port | Split/Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Oven Program | Initial temp 60 °C, hold for 2 min; ramp to 240 °C at 5 °C/min; hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | 40-400 amu |

| Acquisition Mode | Scan and/or Selected Ion Monitoring (SIM) |

5. Data Analysis

-

Identification: Identify the target terpenes in the sample chromatograms by comparing their retention times and mass spectra to those of the certified reference standards.

-

Quantification: For each target terpene, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte in the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a good quality calibration.

-

Calculation: Determine the concentration of each terpene in the sample by using the calibration curve equation.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained using this protocol. The values are for illustrative purposes and may vary depending on the specific instrument and experimental conditions.

| Terpene | Retention Time (min) | Quantification Ion (m/z) | LOD (µg/mL) | LOQ (µg/mL) | Linear Range (µg/mL) | R² |

| α-Pinene | 5.2 | 93 | 0.1 | 0.3 | 1 - 100 | 0.998 |

| β-Pinene | 5.6 | 93 | 0.1 | 0.3 | 1 - 100 | 0.997 |

| Myrcene | 6.1 | 93 | 0.1 | 0.3 | 1 - 100 | 0.999 |

| Limonene | 6.8 | 68 | 0.1 | 0.3 | 1 - 100 | 0.998 |

| Linalool | 7.5 | 93 | 0.2 | 0.6 | 1 - 100 | 0.996 |

| Caryophyllene | 12.3 | 93 | 0.2 | 0.6 | 1 - 100 | 0.995 |

| This compound (IS) | 6.0 | 99 | - | - | - | - |

LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on a signal-to-noise ratio of 3 and 10, respectively.

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of terpenes with internal standard.

Logical Relationship of Quantification

Caption: Logic of quantification using the internal standard method.

References

- 1. ssi.shimadzu.com [ssi.shimadzu.com]

- 2. agilent.com [agilent.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]

- 5. waters.com [waters.com]

- 6. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Terpene Analysis GC-MS | Application Note [scioninstruments.com]

- 8. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

Application Note: High-Throughput Quantification of Terpenes in Complex Matrices using LC-MS/MS with Myrcene-d6 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of a diverse panel of terpenes in complex biological matrices. The use of a deuterated internal standard, Myrcene-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is particularly suited for applications in pharmaceutical research, natural product analysis, and quality control in the food and beverage and cannabis industries.

Introduction

Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and are known for their distinct aromas and flavors. Beyond their organoleptic properties, terpenes exhibit a wide range of pharmacological activities and are of increasing interest to researchers in drug discovery and development. Accurate and reliable quantification of terpenes is crucial for understanding their biological roles and for ensuring the quality and consistency of terpene-containing products.

LC-MS/MS has emerged as a powerful analytical technique for the analysis of terpenes, offering high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate and precise quantification, especially in complex matrices where significant matrix effects can be observed. Myrcene is a prevalent monoterpene in many natural products, making its deuterated analog an excellent choice for an internal standard to normalize the quantification of other terpenes.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for a complex matrix (e.g., plant extracts, biological fluids) is provided below. Optimization may be required depending on the specific matrix.

Materials:

-

This compound internal standard solution (1 µg/mL in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water with 0.1% formic acid (LC-MS grade)

-

Centrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

To 100 µL of the sample, add 10 µL of the 1 µg/mL this compound internal standard solution.

-

Add 400 µL of cold acetonitrile to precipitate proteins and other macromolecules.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 20 seconds to ensure complete dissolution.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Method

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Gradient:

-

0-1 min: 50% B

-

1-8 min: 50-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-50% B

-

10.1-12 min: 50% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Positive APCI

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 350°C

-

Gas Flow: 10 L/hr

-

Collision Gas: Argon

-